5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole ring.
Attachment of the furan-2-ylmethyl group: This step involves the reaction of the triazole derivative with a furan-2-ylmethyl halide under basic conditions.
Formation of the carboxamide group: This can be achieved through the reaction of the triazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as Pd/C under hydrogen atmosphere.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding nitro derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of the corresponding substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the ethoxyphenyl and furan-2-ylmethyl groups may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-23-12-7-5-11(6-8-12)21-15(17)14(19-20-21)16(22)18-10-13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYJXSVTDXAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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